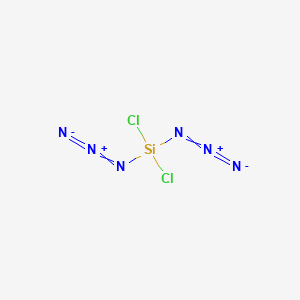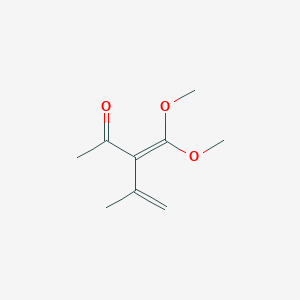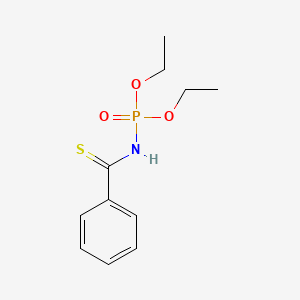
Diethyl N-(benzenecarbothioyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(benzenecarbothioyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphoramidate linkage (P-N) and a benzenecarbothioyl group. It is a member of the broader class of phosphoramidates, which are widely studied for their diverse applications in chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(benzenecarbothioyl)phosphoramidate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphoramidate with benzenecarbothioyl chloride under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to optimize yield and minimize impurities. The final product is purified through techniques like recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(benzenecarbothioyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate group to phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Diethyl N-(benzenecarbothioyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl N-(benzenecarbothioyl)phosphoramidate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The phosphoramidate group plays a crucial role in the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphoramidate: Lacks the benzenecarbothioyl group, making it less specific in certain reactions.
Benzenecarbothioyl chloride: Used as a precursor in the synthesis of diethyl N-(benzenecarbothioyl)phosphoramidate.
Phosphoramidate derivatives: Various derivatives with different substituents on the phosphoramidate group.
Uniqueness
This compound is unique due to its combined phosphoramidate and benzenecarbothioyl functionalities. This dual functionality enhances its reactivity and specificity in chemical and biological applications, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
71039-20-8 |
|---|---|
Formule moléculaire |
C11H16NO3PS |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
N-diethoxyphosphorylbenzenecarbothioamide |
InChI |
InChI=1S/C11H16NO3PS/c1-3-14-16(13,15-4-2)12-11(17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,13,17) |
Clé InChI |
CCCGJEMEMYVXLW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NC(=S)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
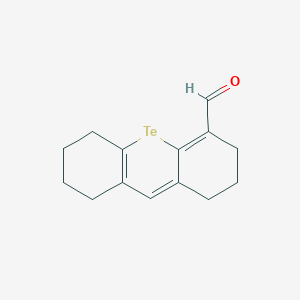

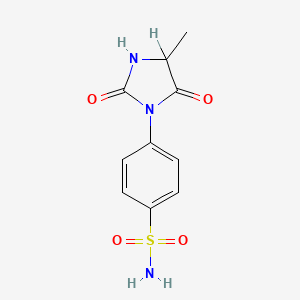
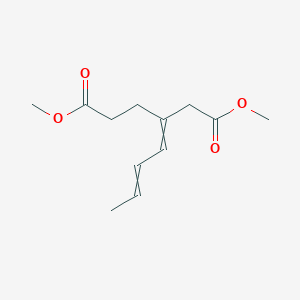
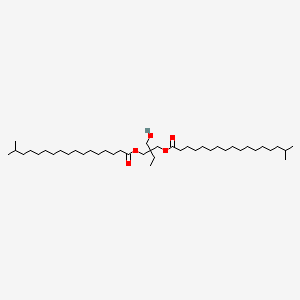
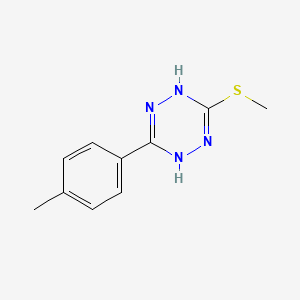
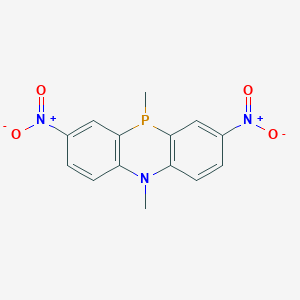
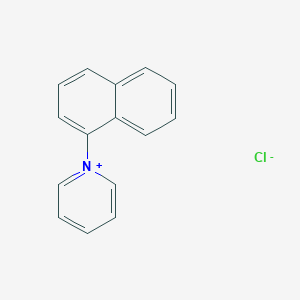
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14478140.png)
